L-Lysine-13C6,15N2 hydrochloride

Description

Fundamental Role of L-Lysine-13C6,15N2 Hydrochloride as a Tracer in Quantitative Studies

L-Lysine-13C6,15N2 hydrochloride serves as a crucial tracer in quantitative biological studies, most notably in a technique called Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC). creative-biolabs.comisotope.com In SILAC experiments, one population of cells is grown in a medium containing the "heavy" L-Lysine-13C6,15N2 hydrochloride, while a control population is grown in a medium with the natural, "light" L-lysine. creative-biolabs.comnih.gov

During protein synthesis, the cells incorporate these respective lysine (B10760008) variants into their proteins. creative-biolabs.com Because lysine is an essential amino acid for many organisms, it must be obtained from the environment, ensuring that the labeled lysine is efficiently integrated into the proteome. researchgate.net The result is two cell populations whose proteins are chemically identical but have a distinct mass difference due to the heavy isotopes. creative-biolabs.com

When the protein samples from the two populations are mixed and analyzed by mass spectrometry, the mass spectrometer can distinguish between the heavy and light peptides. The ratio of the peak intensities of the heavy to light peptides provides a highly accurate measure of the relative abundance of each protein between the two samples. creative-biolabs.comnih.gov The dual labeling with both ¹³C and ¹⁵N creates a larger mass shift, which enhances the accuracy and clarity of quantification, especially in complex samples. creative-biolabs.com

Overview of Primary Academic Research Applications Utilizing L-Lysine-13C6,15N2 Hydrochloride

The primary application of L-Lysine-13C6,15N2 hydrochloride is in the field of quantitative proteomics . creative-biolabs.com SILAC-based proteomics has been instrumental in a wide array of research areas, including:

Understanding Cellular Processes and Disease Mechanisms: Researchers use this technique to compare protein expression levels between healthy and diseased cells, or between treated and untreated cells, to identify proteins that play a role in disease progression or drug response. creative-biolabs.com For instance, it can be used to study changes in protein phosphorylation, a key mechanism in cell signaling. nih.gov

Metabolic Flux Analysis (MFA): By tracing the incorporation of the labeled lysine into proteins and other metabolites, scientists can quantify the rates of metabolic pathways. nih.govnih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations. nih.govescholarship.org For example, ¹³C-based metabolic flux analysis has been used to study lysine production in the bacterium Corynebacterium glutamicum. nih.govnih.gov

Investigating Protein-Nucleic Acid Interactions: Stable isotope labeling can be used to study the interactions between proteins and DNA or RNA, shedding light on fundamental processes like gene expression and regulation. silantes.com

Biomarker Discovery: By comparing the proteomes of different biological samples, SILAC can help identify proteins that can serve as biomarkers for disease diagnosis, prognosis, or response to therapy. creative-proteomics.com

The versatility and precision of L-Lysine-13C6,15N2 hydrochloride as a tracer have solidified its position as a cornerstone of modern quantitative biology, enabling researchers to unravel the intricate molecular networks that govern life.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

190.59 g/mol |

IUPAC Name |

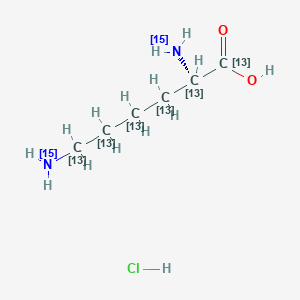

(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1; |

InChI Key |

BVHLGVCQOALMSV-GSMNGUNQSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Theoretical Foundations of Stable Isotope Labeling with L Lysine 13c6,15n2 Hydrochloride

Principles of Isotopic Enrichment and Controlled Metabolic Incorporation

The core principle behind using L-Lysine-13C6,15N2 hydrochloride lies in its controlled introduction into a biological system, most commonly in cell culture, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-biolabs.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the type of lysine (B10760008) present. One population is grown in "light" medium containing the natural, unlabeled L-lysine, while the other is grown in "heavy" medium containing L-Lysine-13C6,15N2 hydrochloride. youtube.com

Because L-lysine is an essential amino acid, cells cannot synthesize it on their own and must take it up from the surrounding medium. nih.gov As the cells in the "heavy" medium grow and synthesize new proteins, they incorporate the isotopically labeled L-Lysine-13C6,15N2 into their proteome. creative-biolabs.com Over several cell divisions, virtually all the lysine residues in the newly synthesized proteins will be the "heavy" version. This metabolic incorporation is a key feature, as it directly labels the proteins of interest within a living system, providing a highly accurate and representative sample for analysis. researchgate.net

Mass Shift Characteristics of L-Lysine-13C6,15N2 Hydrochloride in Macromolecular Analysis

The incorporation of L-Lysine-13C6,15N2 results in a predictable and distinct mass shift in the labeled proteins compared to their unlabeled counterparts. creative-biolabs.com The six ¹³C atoms and two ¹⁵N atoms add a specific mass difference to every lysine residue within a protein. This mass shift is the foundation for quantitative analysis using mass spectrometry. nih.gov

When proteins from the "light" and "heavy" cell populations are combined, digested (typically with an enzyme like trypsin), and analyzed by a mass spectrometer, the peptides containing lysine will appear as pairs of peaks. youtube.com One peak corresponds to the "light" peptide, and the other, separated by a specific mass-to-charge (m/z) ratio difference, corresponds to the "heavy" peptide. The dual labeling with both ¹³C and ¹⁵N creates a more significant mass difference, which enhances the resolution and accuracy of quantification, especially in complex samples. creative-biolabs.com

The precise mass shift for a peptide containing a single L-Lysine-13C6,15N2 residue is +8 Da. lifetein.com This allows for the clear differentiation and relative quantification of proteins between the two cell populations. creative-biolabs.com The intensity of the "light" and "heavy" peptide peaks in the mass spectrum directly reflects the relative abundance of that protein in the respective cell populations.

Table 1: Isotopic Composition and Mass Shift of L-Lysine-13C6,15N2

| Isotope | Number of Atoms | Mass Shift per Atom (Da) | Total Mass Shift (Da) |

|---|---|---|---|

| ¹³C | 6 | ~1.00335 | ~6.0201 |

| ¹⁵N | 2 | ~0.99703 | ~1.99406 |

| Total | 8 | ~8.01416 |

Note: The mass shift can vary slightly depending on the specific isotopic masses used in the calculation.

Considerations for Isotopic Purity and Atom Percent Enrichment in Experimental Design

For the successful application of L-Lysine-13C6,15N2 hydrochloride in quantitative proteomics, the isotopic purity and atom percent enrichment of the labeled amino acid are critical factors. Isotopic purity refers to the percentage of the compound that is indeed the desired isotopically labeled form. High chemical purity, typically above 98%, ensures that the observed effects are due to the labeled lysine and not contaminants. isotope.comisotope.com

Atom percent enrichment specifies the percentage of a particular atom in the compound that is the designated stable isotope. For L-Lysine-13C6,15N2, a high atom percent enrichment, often 99 atom % for both ¹³C and ¹⁵N, is crucial. isotope.comsigmaaldrich.com This high level of enrichment ensures that the vast majority of the "heavy" lysine incorporated into proteins will have the full complement of six ¹³C and two ¹⁵N atoms, leading to a clean and easily interpretable mass spectrum. Incomplete labeling would result in a distribution of different mass shifts, complicating data analysis and reducing quantitative accuracy.

Therefore, when designing experiments, it is essential to use L-Lysine-13C6,15N2 hydrochloride with the highest available isotopic purity and atom percent enrichment to achieve reliable and reproducible results. lifetein.com

Table 2: Key Specifications for L-Lysine-13C6,15N2 Hydrochloride in Research Applications

| Parameter | Typical Specification | Importance in Experimental Design |

|---|---|---|

| Chemical Purity | >98% isotope.comisotope.com | Minimizes interference from non-lysine contaminants. |

| Isotopic Purity (¹³C) | 99 atom % isotope.comsigmaaldrich.com | Ensures a uniform population of "heavy" labeled peptides. |

| Isotopic Purity (¹⁵N) | 99 atom % isotope.comsigmaaldrich.com | Contributes to a consistent and predictable mass shift. |

Synthesis and Optimized Production Methodologies for L Lysine 13c6,15n2 Hydrochloride

Microbial Fermentation-Based Synthesis Approaches

Microbial fermentation is the cornerstone for producing isotopically labeled L-lysine. This biotechnological approach utilizes microorganisms to convert simple, isotopically enriched precursors into the desired complex amino acid. The use of specific bacterial strains, grown in carefully controlled environments with labeled carbon and nitrogen sources, is essential for achieving high isotopic purity and product yields. xml-journal.netnih.govnih.gov

Optimization of Microbial Fermentation Conditions for Enhanced Isotopic Yields

The successful synthesis of L-Lysine-13C6,15N2 hydrochloride hinges on the meticulous optimization of fermentation conditions. A key strategy involves formulating a minimal medium where labeled precursors are the primary sources for the respective elements. For instance, 13C-glucose serves as the carbon source, while a salt like (15NH4)2SO4 provides the heavy nitrogen isotope. xml-journal.netnih.gov The composition of this medium is critical; it must support robust microbial growth while ensuring the efficient incorporation of the stable isotopes. nih.gov

One study demonstrated the successful fermentation of L-Lysine labeled with high abundance 13C and 15N by optimizing the process with the strain Corynebacterium pekinense ZLD118. xml-journal.net The optimization of the fermentation medium formula is a crucial step. xml-journal.net During the production phase, which begins after the initial growth phase when essential nutrients like threonine may become depleted, the microorganisms shift their metabolism towards producing lysine (B10760008). nih.gov The yields of both biomass and the target product are highly dependent on the precise composition and control of the fermentation environment. nih.gov

Table 1: Example of Fermentation Results for Labeled Lysine Production This table illustrates typical outcomes from an optimized fermentation process for producing isotopically labeled L-Lysine hydrochloride.

| Parameter | Result | Citation |

|---|---|---|

| Final Product | L-Lysine hydrochloride-13C6,15N2 | xml-journal.net |

| 13C Abundance | 98.61% | xml-journal.net |

| 15N Abundance | 98.15% | xml-journal.net |

| Product Purity | 98.47% | xml-journal.net |

| Product Yield | 88.8% | xml-journal.net |

Selection and Genetic Engineering of Producer Strains (e.g., Corynebacterium pekinense, Corynebacterium glutamicum)

The selection of an appropriate microbial strain is paramount for efficient L-lysine production. Corynebacterium glutamicum is a gram-positive bacterium widely used for the industrial production of various amino acids, including L-lysine. nih.govnih.govallcarbon.com.cn Similarly, strains like Corynebacterium pekinense and Brevibacterium flavum have been successfully employed for producing isotopically labeled lysine. xml-journal.netnih.gov

Modern strain improvement has moved beyond random mutagenesis to more rational design through metabolic engineering. nih.govresearchgate.net These techniques aim to enhance the metabolic flux towards lysine synthesis. Key strategies include:

Redirecting Carbon Flow : Genetic modifications are made to channel metabolic intermediates toward the lysine biosynthesis pathway. This can involve amplifying the expression of key enzymes. sigmaaldrich.com For example, increasing the activity of dihydrodipicolinate synthase has been shown to boost the flux from aspartate semialdehyde to L-lysine. sigmaaldrich.com

Increasing Cofactor Availability : The biosynthesis of one mole of L-lysine from glucose in C. glutamicum requires four moles of the cofactor NADPH. asm.org Engineering the glycolytic pathway to generate more NADPH, for instance by replacing the native NAD-dependent enzyme with an NADP-dependent one, has been shown to increase the L-lysine yield by as much as 70% on glucose. asm.org

Deregulation of Feedback Inhibition : In wild-type strains, the accumulation of L-lysine can inhibit key enzymes in its own synthesis pathway, such as aspartokinase. nih.govresearchgate.net Genetic engineering is used to create mutant enzymes that are less sensitive to this feedback inhibition, thereby allowing for the overproduction of L-lysine. researchgate.net

Engineering Transport Systems : The efficiency of exporting L-lysine out of the cell is another critical factor. Deleting genes for certain amino acid transporters can reduce the uptake of by-products and has been shown to increase the final L-lysine yield by up to 12.3%. nih.gov

Through these targeted genetic modifications, researchers have developed highly efficient and genetically defined producer strains capable of high-titer L-lysine production. noaa.gov

**Table 2: Impact of Genetic Engineering on L-Lysine Production in C. glutamicum*** *This table summarizes the effects of specific genetic modifications on the production of L-lysine.

| Genetic Modification Strategy | Effect on Production | Citation |

|---|---|---|

| Deletion of gluE gene (amino acid transporter) | 9.0% increase in L-lysine yield | nih.gov |

| Deletion of brnE/brnF genes (amino acid transporter) | 12.3% increase in L-lysine yield | nih.gov |

| Deletion of lysP gene (amino acid transporter) | 10.0% increase in L-lysine yield | nih.gov |

| Replacement of NAD-dependent GAPDH with NADP-dependent GapN | 70% increase in L-lysine yield on glucose | asm.org |

Post-Fermentation Purification and Refinement Techniques

Following fermentation, the L-lysine must be recovered from the broth and purified to a high degree. This downstream processing is crucial for removing biomass, residual media components, pigments, and other impurities. nih.govgoogle.com The standard purification process for L-Lysine-13C6,15N2 hydrochloride involves initial separation of the cells, followed by purification steps such as ion-exchange chromatography and activated carbon decolorization. xml-journal.netgoogle.com

Ion-Exchange Resin Purification

Ion-exchange chromatography is a cornerstone technique for purifying L-lysine from the fermentation broth. youtube.comgoogle.com Because lysine is a basic amino acid, it carries a net positive charge under acidic conditions. This property allows it to bind to a cation exchange resin, which is negatively charged. youtube.comucl.ac.uk

The process typically involves:

Acidification : The cell-free fermentation broth is acidified to a pH between 0.5 and 3.0 to ensure the lysine molecules are positively charged. google.com

Adsorption : The acidified broth is passed through a column packed with a strong acid cation exchange resin (e.g., Amberlite IR 120). google.comresearchgate.net The positively charged lysine binds to the resin, while many impurities pass through.

Elution : After the resin is loaded with lysine, it is washed. Then, an elutant, typically a basic solution like ammonium (B1175870) hydroxide, is used to release the lysine from the resin. youtube.comgoogle.com The pH of the elutant is generally between 11 and 12. google.com

Concentration : The resulting eluate, containing the purified L-lysine, is then concentrated. Hydrochloric acid is added to this concentrated solution to form and precipitate L-lysine hydrochloride, which can then be filtered and dried. google.com

This method is highly effective, capable of producing L-lysine with a purity of over 99%. google.comnih.gov

Activated Carbon Decolorization

During fermentation and subsequent processing, various pigments and colored impurities can be introduced into the L-lysine solution, affecting its appearance and purity. zhulincarbon.com Activated carbon is widely used as a decolorizing agent due to its excellent adsorption properties. zhulincarbon.com

The decolorization process involves treating the purified L-lysine solution with activated carbon, often in powdered form, which has a high specific surface area and a porous structure ideal for adsorbing pigment molecules. zhulincarbon.comscielo.br The conditions for this step, such as pH, temperature, treatment time, and the dosage of activated carbon, are optimized to maximize pigment removal while minimizing the loss of the L-lysine product itself. allcarbon.com.cn For example, one study found that while a higher dosage of activated carbon increases the decolorization rate, it can also lead to a decrease in the amino acid yield, necessitating a balance between the two. allcarbon.com.cn After treatment, the activated carbon is removed by filtration, leaving a clear, colorless L-lysine solution ready for final crystallization.

Strategies for Research-Grade Industrial Scale-Up of L-Lysine-13C6,15N2 Hydrochloride Production

Scaling up the production of L-Lysine-13C6,15N2 hydrochloride from the laboratory bench to an industrial, albeit research-grade, level presents several challenges. The goal is to maintain the high yields, purity, and isotopic enrichment achieved in small-scale experiments while operating in larger fermenters. nih.govresearchgate.net

Key strategies for successful scale-up include:

Process Control and Optimization : In large-scale fermenters, maintaining optimal conditions (pH, temperature, oxygen supply) throughout the vessel is more complex. Advanced process control systems are necessary to monitor and regulate these parameters in real-time to ensure consistent performance. uni-saarland.de

Strain Stability : The genetically engineered producer strains must remain stable throughout the extended fermentation runs required for industrial production. Continuous monitoring of the strain's genetic and phenotypic characteristics is important to prevent loss of productivity.

Downstream Processing Efficiency : The purification processes, including ion-exchange chromatography and decolorization, must also be scalable. This may involve using larger columns and developing efficient methods for handling and regenerating the resins and activated carbon. google.com

A study on the preparation of L-Lysine hydrochloride-13C6,15N2 showed that an optimized fermentation and purification process yielded a high-purity product and concluded that the process is suitable for further scale-up. xml-journal.net The commercialization of L-lysine production ultimately requires a combination of high-performance strains, efficient and scalable fermentation processes, and sustainable purification technologies. nih.gov

Advanced Applications in Quantitative Proteomics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodology

SILAC is a metabolic labeling strategy that has revolutionized quantitative proteomics by allowing for the direct comparison of protein abundances between different cell populations with high accuracy and reproducibility. creative-proteomics.comyoutube.com The method involves replacing a standard, or 'light', amino acid in cell culture media with a non-radioactive, 'heavy' isotopic counterpart. thermofisher.com

The fundamental principle of SILAC is the metabolic incorporation of stable isotope-labeled amino acids into all newly synthesized proteins. creative-proteomics.com In a typical experiment, two populations of cells are cultivated in distinct media. One population is grown in a 'light' medium containing the natural isotopes of amino acids (e.g., L-Lysine with ¹²C and ¹⁴N). The second population is grown in a 'heavy' medium, where the essential amino acid lysine (B10760008) is replaced with a heavy isotope-labeled version, such as L-Lysine-¹³C₆,¹⁵N₂ hydrochloride. isotope.comnih.gov

Because trypsin, the enzyme most commonly used to digest proteins into smaller peptides for mass spectrometry analysis, cleaves specifically at lysine and arginine residues, using labeled versions of these amino acids ensures that nearly all resulting peptides can be quantified. nih.gov After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. creative-proteomics.com

The two cell populations, for instance, a control group ('light') and a treated group ('heavy'), are then combined at the earliest possible stage—typically by mixing the intact cells or their lysates. thermofisher.com This co-processing minimizes quantitative errors that could be introduced during sample preparation. creative-proteomics.com When the mixed protein sample is analyzed by mass spectrometry, the peptides from the 'light' and 'heavy' populations are chemically identical but differ in mass due to the incorporated stable isotopes. They appear as distinct, paired peaks. The ratio of the signal intensities of these heavy and light peptide pairs directly reflects the relative abundance of that specific protein in the two original cell populations. creative-proteomics.comthermofisher.com

The SILAC methodology can be expanded to compare more than two conditions simultaneously in what is known as multi-plex SILAC.

Two-Plex SILAC: This is the classic SILAC design described above, comparing two cell populations (e.g., control vs. treated). One population is labeled with 'light' amino acids (e.g., L-Lysine) and the other with 'heavy' amino acids (e.g., L-Lysine-¹³C₆,¹⁵N₂). creative-proteomics.com

Three-Plex (3-Plex) SILAC: This design allows for the comparison of three different experimental conditions. It is achieved by introducing a third, 'medium' labeled amino acid. For instance, in addition to the 'light' (natural isotope) and 'heavy' (e.g., L-Lysine-¹³C₆,¹⁵N₂) versions, a 'medium' version like L-Lysine labeled with four deuterium (B1214612) atoms (D4) can be used. nih.gov This enables researchers to analyze a control state, a first treatment state, and a second treatment state all within a single mass spectrometry run, increasing throughput and analytical precision. More complex experimental setups, such as 5-plex SILAC, can be achieved by combining two separate 3-plex experiments that share a common reference state. researchgate.netnih.gov

The different isotopic forms of lysine used in multiplex SILAC are chosen to ensure their resulting peptide signals are clearly distinguishable by the mass spectrometer. nih.gov

Table 1: Example of Amino Acids Used in a Three-Plex SILAC Experiment

| Label | Lysine Isotope | Arginine Isotope | Mass Difference |

|---|---|---|---|

| Light | L-Lysine | L-Arginine | Baseline |

| Medium | L-Lysine-4,4,5,5-D₄ | L-Arginine-¹³C₆ | +4 Da / +6 Da |

| Heavy | L-Lysine-¹³C₆,¹⁵N₂ | L-Arginine-¹³C₆,¹⁵N₄ | +8 Da / +10 Da |

This table illustrates a common combination of light, medium, and heavy amino acids used for 3-plex SILAC experiments. The mass difference shown is for peptides containing a single labeled amino acid.

While classic SILAC provides a snapshot of relative protein abundance, pulsed SILAC (pSILAC), also called dynamic SILAC, adds a temporal dimension, allowing researchers to study the dynamics of the proteome. nih.govrsc.org This technique is invaluable for measuring the rates at which proteins are synthesized and degraded, providing a deeper understanding of cellular homeostasis. nih.govresearchgate.net The core principle involves switching the cell culture medium to one containing heavy labeled amino acids like L-Lysine-¹³C₆,¹⁵N₂ at a specific time point (the "pulse") and then monitoring the incorporation of this heavy label into the proteome over time. nih.govnih.gov

The pSILAC method allows for the distinct measurement of newly created and pre-existing protein pools. nih.gov After switching cells from a 'light' medium to a 'heavy' medium, samples are collected at various time points. usherbrooke.ca

Protein Synthesis: The rate of appearance of 'heavy' peptides (containing L-Lysine-¹³C₆,¹⁵N₂) indicates the rate of de novo protein synthesis. By tracking the increase in the ratio of heavy-to-light (H/L) signals over time, a synthesis rate (k-syn) can be calculated for thousands of individual proteins simultaneously. rsc.orgusherbrooke.ca

Protein Degradation: Concurrently, the disappearance of the 'light' peptides, which represent the pre-existing protein pool, reflects the rate of protein degradation. nih.gov In some experimental designs, cells are first fully labeled with a 'medium' isotope, then pulsed with a 'heavy' isotope, while being compared to a 'light' reference. In this setup, the decreasing ratio of medium-to-light (M/L) signals over time is used to determine the degradation rate (k-deg) for each protein. usherbrooke.ca

These measurements provide a dynamic view of the proteome, revealing how cellular perturbations, such as drug treatments, affect the balance of protein production and clearance. nih.govthermofisher.com

Protein turnover is the net result of the continuous processes of protein synthesis and degradation, which is crucial for maintaining cellular function and adapting to new conditions. springernature.comtum.de pSILAC is a premier method for studying protein turnover on a proteome-wide scale. nih.govnih.gov

By measuring the rate of incorporation of the heavy label (e.g., from L-Lysine-¹³C₆,¹⁵N₂) and the decay of the light label, researchers can calculate the turnover rate and, consequently, the half-life for thousands of proteins. nih.govusherbrooke.ca The protein half-life is the time it takes for 50% of the existing pool of that protein to be replaced. This is often determined by fitting the changing ratios of heavy-to-light peptides over time to kinetic models. nih.govusherbrooke.ca Studies have shown that protein turnover rates can vary dramatically, from minutes to many days, and are often linked to a protein's function and regulation. For example, highly abundant structural proteins tend to have long half-lives, while regulatory proteins often have short half-lives, allowing for rapid changes in their levels in response to cellular signals. usherbrooke.ca

Pulsed SILAC (pSILAC) for Dynamic Proteome Investigations

Specific Proteomic Research Areas Leveraging L-Lysine-13C6,15N2 Hydrochloride

The application of SILAC, and particularly pSILAC with L-Lysine-¹³C₆,¹⁵N₂ hydrochloride, has yielded significant insights across numerous fields of biology.

One major area is cancer research , where pSILAC is used to understand how proteome dynamics are altered in cancer cells and how they respond to therapeutic agents. For example, a pSILAC experiment was conducted to measure changes in protein turnover after treating multiple myeloma cells with the proteasome inhibitor bortezomib. nih.gov This approach allows for the identification of specific proteins whose degradation is blocked by the drug, confirming its mechanism of action and revealing other potential targets. nih.gov

Another cutting-edge application is in single-cell proteomics . Recently, pSILAC was adapted for single-cell analysis (SC-pSILAC) to simultaneously measure protein abundance and turnover in individual cells. nih.govbiorxiv.orgbiorxiv.org This powerful approach was used to study the differentiation of human induced pluripotent stem cells (iPSCs). The study revealed that protein turnover dynamics, particularly of histone proteins, could distinguish between dividing and non-dividing cells, offering new insights into the complex processes of cell fate determination. nih.govbiorxiv.org

Table 2: Selected Proteins with Altered Turnover in Response to Bortezomib Treatment

| Protein | Function | Observation |

|---|---|---|

| HNRNPK | RNA binding, involved in transcription | Decreased turnover (increased half-life) |

| EIF3A | Translation initiation factor | Decreased turnover (increased half-life) |

| EIF4A1 | Translation initiation factor | Decreased turnover (increased half-life) |

| CATD (Cathepsin D) | Lysosomal protease | Slower turnover, implicated in cancer |

This table presents a selection of proteins identified in a pSILAC study as having significantly decreased turnover rates in cells treated with the proteasome inhibitor bortezomib, indicating their degradation is dependent on the ubiquitin-proteasome pathway. nih.gov

Furthermore, SILAC has been instrumental in studying host-pathogen interactions , neurodegenerative diseases , and the fundamental biology of cellular senescence . nih.govnih.gov For instance, pSILAC has been used to compare global protein half-lives between senescent (permanently growth-arrested) and quiescent cells, helping to uncover the unique translational demands that support the senescent state. nih.gov These diverse applications underscore the versatility and power of using L-Lysine-¹³C₆,¹⁵N₂ hydrochloride as a tool to unravel the complexities of the cellular proteome.

Investigation of MicroRNA-Mediated Protein Profile Regulation

SILAC-based proteomics has become an invaluable technique for elucidating the regulatory roles of microRNAs (miRNAs), which are small non-coding RNAs that control gene expression post-transcriptionally. researchgate.net By metabolically labeling cells with "heavy" amino acids like L-Lysine-13C6,15N2 hydrochloride, researchers can accurately quantify changes in the proteome following the overexpression or knockdown of a specific miRNA. researchgate.netnih.gov

One powerful variation of this technique is pulsed SILAC (pSILAC), which measures the de novo synthesis of proteins over a short period. researchgate.netspringernature.com This is particularly useful for studying miRNA-mediated regulation, as these molecules often cause modest but significant changes in protein levels that can be difficult to detect with other methods. springernature.com In a pSILAC experiment, one cell population is transfected with a miRNA and cultured in a medium with "heavy" amino acids, while a control population is cultured with "medium-heavy" amino acids. researchgate.net By comparing the ratios of heavy to medium-heavy peptides, researchers can precisely quantify the effect of the miRNA on the synthesis of hundreds of proteins. researchgate.net

Key Research Findings:

Target Identification: SILAC experiments have successfully identified numerous protein targets of specific miRNAs. For instance, a study using SILAC to investigate the effect of miRNA-1 in HeLa cells found that the expression of 12 out of 504 quantified proteins was repressed. nih.gov

Comprehensive Profiling: pSILAC has been used to reveal that a single miRNA can influence the expression of hundreds of proteins, providing a global view of its regulatory impact. researchgate.net

Mechanism of Action: These studies have helped to confirm that miRNAs can repress protein expression without necessarily affecting mRNA levels, highlighting the importance of proteomic approaches in understanding miRNA function. nih.gov

| Research Focus | Key Finding | Citation |

| miRNA Target Identification | A single highly expressed miRNA can regulate the levels of many different proteins. | nih.gov |

| Global Impact of miRNA | pSILAC revealed that a single miRNA can affect the expression of hundreds of proteins. | researchgate.net |

| Post-transcriptional Regulation | Some genes may be repressed at the protein level without changes at the mRNA level. | nih.gov |

Comprehensive Phosphoproteomic Measurements and Signaling Pathway Analysis

Phosphorylation is a critical post-translational modification that regulates a vast number of cellular processes. SILAC-based phosphoproteomics allows for the quantitative analysis of changes in protein phosphorylation on a global scale, providing crucial insights into signaling network dynamics. nih.gov In this approach, cells under different conditions are labeled with light and heavy isotopes of lysine and/or arginine. After cell lysis and protein digestion, phosphopeptides are enriched and then analyzed by mass spectrometry. nih.govdtu.dk

This methodology has been instrumental in dissecting complex signaling pathways in various biological contexts, from cancer progression to immune cell function. dtu.dknih.gov

Key Research Findings:

Cancer Signaling: An in vivo SILAC study on mouse skin carcinogenesis identified a distinct phosphoproteome for different stages of cancer progression, implicating the PAK4-PKC/SRC network in the development of squamous cell carcinoma. dtu.dk

Immune Cell Signaling: In a study of Chimeric Antigen Receptor (CAR)-T cells, SILAC phosphoproteomics revealed that CD19-CAR stimulation activates a unique combination of CAR-specific and canonical T cell receptor (TCR) signaling pathways. nih.govacs.org Concurrently, it was observed that in the target B cells, there was a significant decrease in B cell receptor-related signaling phosphorylation. nih.govacs.org

Kinase Substrate Identification: SILAC-based phosphoproteomics has been used in chemical-genetic approaches to identify the substrates of specific kinases, such as Casein Kinase 2 (CK2), which is often upregulated in cancer. youtube.com

| Biological Context | Key Signaling Insight | Citation |

| Skin Cancer | Deregulation of the PAK4-PKC/SRC network in squamous cell carcinoma. | dtu.dk |

| CAR-T Cell Therapy | Activation of unique and canonical signaling pathways in CAR-T cells and inhibition of signaling in target cells. | nih.govacs.org |

| Kinase Regulation | Identification of substrates for kinases like CK2, which is implicated in cancer. | youtube.com |

Characterization of Lysine Racemase and Other Enzyme Activity

SILAC is not only applicable to large-scale proteome and phosphoproteome studies but can also be adapted to investigate the activity of specific enzymes. Lysine racemase, an enzyme that catalyzes the interconversion of L-lysine and D-lysine, is one such example. ontosight.ai While direct SILAC application for this specific enzyme is less documented in readily available literature, the principles of SILAC can be applied to study changes in enzyme expression and the broader metabolic consequences of their activity.

For instance, a targeted in vivo SILAC approach has been used to quantify drug metabolism enzymes. nih.gov This methodology allows for the precise measurement of changes in the levels of these enzymes in response to various stimuli, such as the activation of nuclear hormone receptors. nih.gov By tracking the incorporation of heavy labeled lysine, researchers can determine how the expression of enzymes like cytochrome P450s is regulated. nih.gov

Key Research Findings:

Enzyme Regulation: A targeted SILAC approach demonstrated the ability to quantify changes in drug metabolism enzymes in the liver in response to a constitutive androstane (B1237026) receptor (Car) activator. nih.gov

Lysine Racemase Characterization: A novel lysine racemase gene was isolated from a soil metagenome and characterized. The enzyme was found to be pyridoxal (B1214274) 5′-phosphate (PLP)-independent. nih.gov

| Enzyme/Protein Group | Research Finding | Citation |

| Drug Metabolism Enzymes | Quantification of expression changes in response to nuclear receptor activation. | nih.gov |

| Lysine Racemase | Isolation and characterization of a novel, PLP-independent lysine racemase. | nih.gov |

Analysis of Host-Cell Function and Intracellular Pathways (e.g., HIV-1 Infected Macrophages)

SILAC-based proteomics is a powerful tool for investigating the complex interactions between pathogens and their host cells. In the context of Human Immunodeficiency Virus-1 (HIV-1) infection, SILAC has been employed to dissect the changes in the macrophage proteome, providing insights into how the virus manipulates host cell functions to its advantage. researchgate.netnih.gov Macrophages are a key target for HIV-1 and act as a viral reservoir; understanding how the virus alters their proteome is crucial for developing therapeutic strategies. nih.govnih.gov

Key Research Findings:

Viral Protein Effects: A SILAC-based quantitative analysis of macrophages overexpressing the HIV-1 protein Vpr identified significant alterations in over 130 proteins. researchgate.netnih.gov This study revealed that Vpr upregulates enzymes involved in the glycolytic pathway and downregulates key mitochondrial enzymes. temple.edu

Manipulation of Host Metabolism: The findings suggest that HIV-1, via the Vpr protein, hijacks the macrophage's glucose metabolism to facilitate viral replication and the long-term survival of the infected cell. researchgate.net

Identification of Novel Host Factors: Temporal proteomic analysis of HIV-1 infection in T cells using SILAC has helped to identify novel host proteins that are regulated by the virus and may play a role in viral replication and pathogenesis. researchgate.net

| HIV-1 Component | Host Cell Response | Implication | Citation |

| Vpr Protein | Upregulation of glycolytic enzymes, downregulation of mitochondrial enzymes in macrophages. | HIV-1 hijacks host metabolism for viral replication and survival. | researchgate.netnih.govtemple.edu |

| HIV-1 Infection | Temporal regulation of host proteins in T cells. | Identification of new potential therapeutic targets. | researchgate.net |

Integration of SILAC with Advanced Mass Spectrometry Acquisition Strategies

The power of SILAC is significantly enhanced when coupled with modern mass spectrometry data acquisition strategies. The choice of acquisition method can have a profound impact on the depth, accuracy, and reproducibility of quantitative proteomic experiments.

Data-Dependent Acquisition (DDA) in SILAC-Based Proteomics

Data-Dependent Acquisition (DDA) has traditionally been a common approach for SILAC-based proteomics. nih.govnih.gov In DDA, the mass spectrometer selects the most abundant peptide precursor ions from a survey scan for fragmentation and analysis in a second stage of mass spectrometry (MS/MS). technologynetworks.com This method is relatively straightforward to set up and analyze. technologynetworks.com

However, DDA has a stochastic element, as the selection of precursors for fragmentation can vary between runs, which can compromise quantitative consistency. nih.gov

Data-Independent Acquisition (DIA) for Enhanced Quantitative Accuracy and Precision

Data-Independent Acquisition (DIA) has emerged as a powerful alternative to DDA, offering significant advantages in comprehensiveness, reproducibility, and quantitative accuracy. nih.govscispace.comresearchgate.net In DIA, all peptide precursors within a specified mass-to-charge range are fragmented, leading to a more complete and systematic measurement of the peptides in a sample. acs.org

When combined with SILAC, DIA has been shown to improve the quantitative accuracy and precision by an order of magnitude compared to DDA. nih.govnih.govscispace.comresearchgate.netacs.org This enhanced performance makes the SILAC-DIA workflow particularly well-suited for sensitive applications like measuring protein turnover rates. nih.govscispace.comacs.org The development of DIA-SiS (DIA with spike-in SILAC) further extends these benefits, improving proteome coverage and quantification, especially for low-input samples. biorxiv.orgmdc-berlin.de

| Acquisition Strategy | Advantages | Disadvantages |

| Data-Dependent Acquisition (DDA) | Simpler setup and analysis. technologynetworks.com | Stochastic nature can lead to missing values and affect quantitative precision. nih.gov |

| Data-Independent Acquisition (DIA) | Comprehensive, reproducible, and provides higher quantitative accuracy and precision. nih.govscispace.comresearchgate.net | Generates complex data that requires more intensive computational analysis. nih.gov |

Synergistic Approaches with Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT)

Harnessing Complementary Strengths for Enhanced Temporal Resolution

A powerful strategy in quantitative proteomics involves the integration of Stable Isotope Labeling by/with Amino acids in Cell Culture (SILAC), utilizing compounds like L-Lysine-13C6,15N2 hydrochloride, with Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). This synergistic approach, sometimes referred to as BONLAC (BONCAT followed by SILAC) or QuaNCAT (quantitative noncanonical amino acid tagging), leverages the respective advantages of each technique to achieve a temporal resolution and depth of analysis that is unattainable with either method alone. nih.govnih.govnih.gov

The core principle of this combined methodology is to use BONCAT for the specific enrichment of newly synthesized proteins, followed by SILAC-based quantification of this enriched sub-proteome. nih.govnih.gov In a typical experimental setup, cells are cultured in media containing a noncanonical amino acid, such as the methionine analog L-azidohomoalanine (AHA), and concurrently pulsed with "heavy" and "medium" isotopologues of lysine, including L-Lysine-13C6,15N2 hydrochloride (heavy). nih.govresearchgate.net The AHA is incorporated into newly synthesized proteins, introducing a bioorthogonal azide (B81097) group. This chemical handle allows for the selective isolation of these proteins from the total cellular lysate via click chemistry, for instance, by conjugation to an alkyne-biotin tag followed by streptavidin affinity purification. nih.govresearchgate.net

By physically separating the newly synthesized proteins from the vast excess of pre-existing proteins, the complexity of the sample introduced to the mass spectrometer is significantly reduced. nih.gov This enrichment step is crucial for identifying and quantifying proteins that are synthesized over very short time frames. The co-incorporated "heavy" and "medium" lysine labels then allow for the accurate relative quantification of these newly made proteins between different experimental conditions, just as in a standard pulsed SILAC (pSILAC) experiment. nih.govresearchgate.net

Detailed Research Findings

The combination of BONCAT with pSILAC has been shown to dramatically enhance the ability to monitor rapid changes in protein synthesis. Research conducted on HeLa cells provides a clear demonstration of this synergy. In these studies, the combined BONCAT-pSILAC approach was compared directly with pSILAC alone for the ability to quantify newly synthesized proteins after pulse-labeling periods of 4 hours and 30 minutes. nih.gov

The results were striking. For a 4-hour pulse, the BONCAT-pSILAC method successfully quantified over 1,900 newly synthesized proteins, whereas pSILAC alone quantified just under 600. nih.gov The advantage of the synergistic approach became even more pronounced with shorter labeling times. At the 30-minute time point, a window of time often too short for meaningful quantification by pSILAC due to low incorporation rates, the combined method still quantified over 1,400 proteins. nih.govresearchgate.net In stark contrast, pSILAC alone was only able to quantify a mere nine proteins in the same timeframe. nih.gov This demonstrates that the enrichment of newly synthesized proteins afforded by BONCAT is essential for in-depth proteomic analysis on short timescales. nih.gov

Further studies have validated the power of this combined approach. For example, in an analysis of brain-derived neurotrophic factor (BDNF)-induced protein synthesis in HEK cells overexpressing the TrkB receptor, the BONLAC method identified 7,414 proteins, with 53 showing significant changes after just 2 hours of stimulation. nih.govacs.org This highlights the method's capacity to provide deep coverage of the nascent proteome and detect subtle, rapid changes in protein synthesis in response to biological stimuli. nih.gov The combination of BONCAT with isotopic labeling like that provided by L-Lysine-13C6,15N2 hydrochloride is therefore a critical tool for studying the dynamics of the proteome. nih.govnih.gov

| Method | Labeling Time | Number of Newly Synthesized Proteins Quantified (HeLa Cells) |

| pSILAC | 4 hours | 589 |

| BONCAT-pSILAC | 4 hours | 1931 |

| pSILAC | 30 minutes | 9 |

| BONCAT-pSILAC | 30 minutes | 1484 |

| This table presents data from a study comparing the number of newly synthesized proteins quantified in HeLa cells using either pulsed SILAC (pSILAC) alone or a combination of BONCAT and pSILAC. The data illustrates the enhanced detection capabilities of the synergistic approach, especially at short labeling times. nih.gov |

Targeted Applications in Metabolomics Research

Stable Isotope-Guided Comparative Metabolomics for Natural Product Discovery

Stable isotope labeling is a powerful technique for the discovery of novel natural products. By culturing microorganisms in the presence of a labeled substrate like L-Lysine-¹³C₆,¹⁵N₂ hydrochloride, researchers can distinguish between metabolites produced by the organism and those already present in the complex culture medium. This approach helps in the identification of previously unknown compounds with potential therapeutic or industrial applications.

In a study investigating the degradation of L-lysine in Phaeobacter inhibens, uniformly ¹³C labeled L-lysine was used as the sole carbon source. nih.gov This allowed for a non-targeted analysis to determine the mass isotopomer distribution of all labeled compounds, revealing the intricate pathways of lysine (B10760008) catabolism. nih.gov

Elucidation of Metabolic Pathways and Intermediates via Isotopic Tracers

L-Lysine-¹³C₆,¹⁵N₂ hydrochloride serves as an isotopic tracer, allowing scientists to map out metabolic pathways and identify intermediate molecules. medchemexpress.com When introduced into a biological system, the labeled lysine is metabolized, and the heavy isotopes are incorporated into downstream products. nih.gov By analyzing the distribution of these isotopes in various metabolites using techniques like mass spectrometry, researchers can reconstruct the metabolic network and uncover previously unknown connections. nih.govbuchem.com

For instance, stable isotope-resolved metabolomics (SIRM) utilizes tracers like ¹³C-labeled glucose and ¹³C,¹⁵N-labeled glutamine to observe their effects on metabolic networks. nih.gov This method has been instrumental in understanding the fate of these molecules through pathways like the TCA cycle. nih.gov Similarly, studies on lysine metabolism in the mammalian brain have revealed two distinct pathways, the saccharopine and pipecolate pathways, which converge at a common intermediate. nih.gov The use of isotopic tracers has been crucial in differentiating these pathways and understanding their respective roles in brain development and function. nih.gov

Metabolic Flux Analysis (MFA) Using ¹³C-Labeling

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates, or fluxes, of metabolic reactions within a cell. nih.gov ¹³C-MFA, which utilizes ¹³C-labeled substrates, has become a cornerstone for understanding intracellular metabolism and identifying metabolic engineering targets. nih.govnih.gov

By introducing a ¹³C-labeled substrate like L-lysine into a biological system, researchers can measure the incorporation of the ¹³C label into various metabolites. researchgate.net This labeling data, combined with a metabolic network model, allows for the calculation of in vivo metabolic flux distributions. researchgate.netnih.gov This provides a quantitative snapshot of the activity of different metabolic pathways under specific conditions. nih.gov This approach has been widely applied to study the metabolism of various microorganisms and cell cultures. nih.gov

¹³C-MFA can precisely determine the contribution of different metabolic pathways to the production of a particular metabolite. By tracing the flow of ¹³C from a labeled precursor, it is possible to quantify how much of a metabolite pool is derived from a specific pathway. For example, in studies of Corynebacterium glutamicum, ¹³C-labeled substrates have been used to determine the relative contributions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to the biosynthesis of lysine. nih.govnih.gov

¹³C-MFA has been extensively used to study and engineer microbial systems for the production of valuable compounds like amino acids.

Corynebacterium glutamicum is a key industrial microorganism used for the large-scale production of L-lysine. nih.govresearchgate.net Numerous ¹³C-MFA studies have been conducted to understand and optimize lysine production in this bacterium. For instance, researchers have used ¹³C-labeled glucose and fructose (B13574) to quantify metabolic fluxes during lysine production, revealing how the organism utilizes different carbon sources. nih.govnih.gov These studies have identified key metabolic bottlenecks and guided genetic engineering strategies to improve lysine yields. mdpi.com

Bacillus amyloliquefaciens is another bacterium with significant industrial potential, particularly for producing enzymes and other biochemicals. frontiersin.org While specific MFA studies using L-Lysine-¹³C₆,¹⁵N₂ hydrochloride in B. amyloliquefaciens are less documented in the provided context, the principles of ¹³C-MFA are broadly applicable. For example, studies have focused on engineering this bacterium for the production of glutamate (B1630785) derivatives like L-ornithine by manipulating metabolic pathways and enhancing precursor supply. frontiersin.org ¹³C-MFA could be a valuable tool in such efforts to quantify the resulting changes in metabolic fluxes.

| Microbial System | Application of ¹³C-MFA | Key Findings |

| Corynebacterium glutamicum | Optimization of L-lysine production | Quantification of fluxes through central carbon metabolism, identification of pathway contributions to lysine biosynthesis, and guidance for metabolic engineering. nih.govnih.govnih.govnih.gov |

| Bacillus amyloliquefaciens | Engineering for biochemical production (e.g., L-ornithine) | Manipulation of metabolic pathways to enhance precursor supply for desired products. frontiersin.org |

Utilization as a Labeled Internal Standard in Quantitative Metabolomics Assays

In quantitative metabolomics, accurate measurement of metabolite concentrations is crucial. thermofisher.com L-Lysine-¹³C₆,¹⁵N₂ hydrochloride is widely used as a labeled internal standard in mass spectrometry-based assays. isotope.comisotope.comisotope.com Because it has the same chemical properties as natural lysine but a different mass, it can be added to a biological sample at a known concentration before analysis. buchem.com

This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. thermofisher.com By comparing the signal of the labeled internal standard to the signal of the endogenous (unlabeled) metabolite, researchers can achieve more accurate and precise quantification of metabolite levels. thermofisher.com This is particularly important in clinical metabolomics, where subtle changes in metabolite concentrations can be indicative of disease. thermofisher.com

Analytical Methodologies for L Lysine 13c6,15n2 Hydrochloride Based Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique in research utilizing L-Lysine-13C6,15N2 hydrochloride. The known mass difference between the labeled ("heavy") and unlabeled ("light") lysine-containing molecules allows for their precise differentiation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Peptide and Protein Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are pivotal for analyzing proteins and peptides labeled with L-Lysine-13C6,15N2. In a typical workflow, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), one population of cells is grown in media containing "light" L-lysine, while another is grown in media with "heavy" L-Lysine-13C6,15N2 hydrochloride. thermofisher.com This leads to the incorporation of the respective lysine (B10760008) isotope into all newly synthesized proteins. creative-biolabs.com

After experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin, to generate peptides. thermofisher.com These peptide mixtures are then separated by liquid chromatography before being introduced into the mass spectrometer. The mass spectrometer detects the mass-to-charge ratio (m/z) of the peptides. Peptides containing the "heavy" lysine will have a distinct mass shift compared to their "light" counterparts. For L-Lysine-13C6,15N2, this results in a mass increase of 8 Daltons. sigmaaldrich.com By comparing the signal intensities of the heavy and light peptide pairs, the relative abundance of the corresponding protein in the different cell populations can be accurately quantified. creative-biolabs.comthermofisher.com

Tandem mass spectrometry (LC-MS/MS) is then used to sequence the peptides. In the mass spectrometer, a specific peptide ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. nih.gov This fragmentation pattern provides the amino acid sequence of the peptide, allowing for the identification of the protein from which it originated. thermofisher.comnih.gov This technique has been instrumental in studying a wide range of cellular processes, including protein expression changes in response to drug treatments and the characterization of post-translational modifications like ubiquitylation. sigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis and Isotopic Enrichment

Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing smaller, more volatile molecules, such as metabolites derived from lysine. It has been used to study the biosynthesis of L-lysine and to track the incorporation of isotopic labels. nih.gov In this method, samples containing metabolites are derivatized to increase their volatility and thermal stability before being injected into the gas chromatograph. nih.gov The GC separates the different metabolites based on their boiling points and interactions with the stationary phase of the column. nih.gov

The separated metabolites then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each metabolite, allowing for its identification. By analyzing the isotopic distribution within the mass spectrum of a particular metabolite, researchers can determine the extent of ¹³C and ¹⁵N incorporation from L-Lysine-13C6,15N2. This information is crucial for metabolic flux analysis, which aims to understand the flow of atoms through metabolic pathways. nih.gov Combined NMR and GC-MS studies have been used to elucidate the metabolic pathways leading to L-lysine biosynthesis in microorganisms. nih.gov

High-Resolution Mass Spectrometry for Accurate Protein and Metabolite Quantification

High-resolution mass spectrometry (HRMS) offers superior mass accuracy and resolving power, which significantly enhances the quantification of proteins and metabolites labeled with L-Lysine-13C6,15N2. creative-biolabs.com Instruments like the Orbitrap mass spectrometer can distinguish between ions with very similar mass-to-charge ratios, reducing the chances of spectral overlap and interference from other molecules in a complex biological sample. thermofisher.comnih.gov

This high mass accuracy is particularly beneficial in SILAC experiments, as it allows for the unambiguous identification and quantification of heavy and light peptide pairs, even in complex proteomes. creative-biolabs.comthermofisher.com The clear separation of isotopic peaks improves the precision of relative protein quantification. creative-biolabs.com In metabolomics, HRMS enables the accurate mass measurement of metabolites, which aids in their identification by providing their elemental composition. nih.gov It has been successfully applied to quantify lysine metabolites like carboxymethyl lysine in clinical samples. nih.gov

| Analytical Technique | Application in L-Lysine-13C6,15N2 Research | Key Advantages |

| LC-MS/MS | Relative quantification of proteins in SILAC experiments. thermofisher.com | Allows for both identification and quantification of thousands of proteins in a single experiment. |

| GC-MS | Analysis of lysine metabolites and isotopic enrichment. nih.gov | Suitable for small, volatile molecules and provides information on metabolic pathways. |

| High-Resolution MS | Accurate quantification of proteins and metabolites. creative-biolabs.comnih.gov | High mass accuracy reduces interference and improves the precision of quantification. creative-biolabs.com |

Methods for Verification of Isotope Label Incorporation Efficiency

To ensure the accuracy of quantitative proteomics studies using L-Lysine-13C6,15N2, it is crucial to verify the efficiency of isotopic label incorporation. Ideally, the incorporation of the "heavy" amino acid should be close to 100% in the labeled cell population. Incomplete labeling can lead to inaccurate quantification.

One common method to check for incorporation efficiency is to analyze a small portion of the protein lysate from the "heavy" labeled cells by LC-MS/MS before mixing it with the "light" sample. By searching the resulting data for lysine-containing peptides, researchers can determine the ratio of heavy to light forms of these peptides. A high ratio indicates efficient incorporation. nih.gov It is generally recommended that cells undergo at least five doublings in the SILAC media to achieve near-complete label incorporation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules at the atomic level.

Applications in Biomolecular Structure and Dynamics Research

NMR spectroscopy, particularly when combined with isotopic labeling, is a valuable tool for studying the structure and dynamics of proteins and other biomolecules. researchgate.netcopernicus.org While ¹³C and ¹⁵N labeling is common in NMR studies, the use of L-Lysine-13C6,15N2 can provide specific insights into the behavior of lysine residues within a protein.

By analyzing the NMR spectra of a protein labeled with L-Lysine-13C6,15N2, researchers can obtain information about the chemical environment and dynamics of the lysine side chains. copernicus.orgnih.gov This can reveal details about protein-protein interactions, protein-ligand binding, and conformational changes that are crucial for biological function. researchgate.net For example, NMR studies have been used to investigate the dynamics of lysine side-chain amino groups in ubiquitin, a small regulatory protein. nih.gov These studies have provided insights into the flexibility of these side chains, which is important for their role in protein ubiquitination and degradation. nih.gov

| Research Application | Analytical Technique | Key Findings | Reference |

| Protein Quantification | LC-MS/MS (SILAC) | Relative abundance of proteins in different cell populations. | thermofisher.com |

| Metabolite Analysis | GC-MS | Elucidation of lysine biosynthetic pathways. | nih.gov |

| Biomolecular Structure | NMR Spectroscopy | Detailed information on the conformation of lysine side chains. | copernicus.org |

| Biomolecular Dynamics | NMR Spectroscopy | Insights into the flexibility and interactions of lysine residues. | nih.gov |

Analysis of Stable Isotope Distribution in Metabolic Studies

The analysis of stable isotope distribution is a cornerstone of metabolic research, providing a powerful means to trace the fate of specific molecules through complex biochemical pathways. In studies utilizing L-Lysine-13C6,15N2 hydrochloride, the primary goal is to monitor its incorporation into newly synthesized proteins and subsequently quantify changes in protein abundance or turnover. This is predominantly achieved through the use of mass spectrometry-based proteomics, particularly in the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-biolabs.comthermofisher.com

The fundamental principle of this methodology lies in the deliberate introduction of a "heavy" version of the essential amino acid L-lysine into the cellular environment. creative-biolabs.com Because L-Lysine-13C6,15N2 hydrochloride contains six 13C atoms and two 15N atoms, it has a precisely known, increased mass compared to its natural, "light" counterpart. sigmaaldrich.com When cells are grown in a medium where the only available lysine is this heavy, labeled form, all newly synthesized proteins will incorporate it. creative-biolabs.com

The analytical workflow involves several key stages. First, different cell populations (e.g., a control group and a treated group) are cultured in media containing either the "light" (natural) lysine or the "heavy" L-Lysine-13C6,15N2 hydrochloride. creative-biolabs.com After the experimental period, the cell populations are combined, and the total protein is extracted. This protein mixture is then enzymatically digested, typically with trypsin, which cleaves proteins at the carboxyl side of lysine and arginine residues, generating a complex mixture of peptides.

This peptide mixture is then subjected to analysis by high-resolution mass spectrometry. creative-biolabs.com The mass spectrometer separates and detects the peptides based on their mass-to-charge ratio (m/z). thermofisher.com Since peptides derived from the "heavy"-labeled cells contain L-Lysine-13C6,15N2, they exhibit a distinct mass shift compared to the equivalent peptides from the "light"-labeled cells. creative-biolabs.com The dual labeling with both 13C and 15N results in a significant mass difference, enhancing the accuracy and clarity of quantification. creative-biolabs.com Specifically, the incorporation of one L-Lysine-13C6,15N2 residue results in a mass increase of 8 Daltons (Da) compared to a peptide containing the standard L-lysine. thermofisher.comsigmaaldrich.com

By comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum, researchers can accurately determine the relative abundance of that specific protein in the two original cell populations. creative-biolabs.com For instance, if the "heavy" peptide signal is twice as intense as the "light" peptide signal, it indicates that the protein was twice as abundant in the "heavy"-labeled cell population.

This stable isotope tracing approach has been applied in various research contexts. For example, it has been used in pulsed SILAC (pSILAC) experiments to study protein profiles in cells transfected with microRNAs and to investigate host-cell functions during HIV-1 infection. sigmaaldrich.comscientificlabs.co.uk It has also been employed for phosphoproteomic measurements and for the characterization of enzymes like lysine racemase. sigmaaldrich.comscientificlabs.co.uk

The following tables provide an overview of the key properties of the labeled compound and a conceptual illustration of the data generated in a typical SILAC experiment.

Research Findings and Data Tables

The utility of L-Lysine-13C6,15N2 hydrochloride is defined by its specific isotopic composition, which creates a predictable and measurable mass shift in analytical instruments.

Table 1: Isotopic and Mass Properties of L-Lysine-13C6,15N2 Hydrochloride

| Property | Value | Source |

|---|---|---|

| Isotopic Purity (13C) | 99 atom % | sigmaaldrich.com |

| Isotopic Purity (15N) | 99 atom % | sigmaaldrich.com |

| Mass Shift per Lysine | +8 Da | sigmaaldrich.com |

| Molecular Formula | H₂¹⁵N(¹³CH₂)₄¹³CH(¹⁵NH₂)¹³CO₂H · HCl | sigmaaldrich.com |

The practical application of this mass shift is in the relative quantification of peptides during mass spectrometry analysis. The table below illustrates the expected mass difference for a hypothetical peptide containing a single lysine residue.

Table 2: Illustrative Mass Spectrometry Data in a SILAC Experiment

| Peptide State | Description | Example Peptide Sequence | Theoretical Mass (m/z) |

|---|---|---|---|

| "Light" Peptide | Contains natural (unlabeled) L-Lysine. | Val-Ala-Lys -Ala-Val | 516.35 |

| "Heavy" Peptide | Contains L-Lysine-13C6,15N2. | Val-Ala-Lys* -Ala-Val | 524.35 |

| Mass Difference | The measured difference used for quantification. | N/A | 8.00 |

Note: The theoretical mass is a simplified example for illustrative purposes. Actual measured m/z values will depend on the peptide's full sequence and charge state.

The application of L-Lysine-13C6,15N2 hydrochloride spans various areas of proteomic and metabolic research, demonstrating its versatility as an analytical tool.

Table 3: Selected Research Applications of L-Lysine-13C6,15N2 Hydrochloride

| Research Area | Specific Application | Reference |

|---|---|---|

| Proteomics | Pulsed SILAC (pSILAC) to study protein profiles post-microRNA transfection. | sigmaaldrich.comscientificlabs.co.uk |

| Virology | Study of host-cell protein synthesis in HIV-1 infected macrophages. | scientificlabs.co.uk |

| Enzymology | Characterization of lysine racemase through SILAC isotopic labeling. | sigmaaldrich.comscientificlabs.co.uk |

| Cell Signaling | Phosphoproteomic measurements in neuro-2a cells. | sigmaaldrich.comscientificlabs.co.uk |

Experimental Design and Model Systems in L Lysine 13c6,15n2 Hydrochloride Research

In Vitro Cell Culture Systems for Stable Isotope Labeling

The controlled environment of in vitro cell culture provides an ideal setting for the metabolic incorporation of L-Lysine-13C6,15N2 hydrochloride into the proteome. This is foundational for quantitative proteomic experiments that aim to compare different cellular states.

Mammalian Cell Lines

A diverse range of mammalian cell lines have been successfully cultured in media containing L-Lysine-13C6,15N2 hydrochloride for SILAC-based proteomic analysis.

Neuro-2a (N2a): This mouse neuroblastoma cell line is a widely used model for studying neuronal differentiation, function, and disease. In one study, SILAC labeling with L-Lysine-13C6,15N2 hydrochloride was used to perform phosphoproteomic measurements in Neuro-2a cells to investigate the effects of a neuroprotective compound. nih.gov

A549: As a human lung adenocarcinoma cell line, A549 is a key model for respiratory diseases and cancer research. Dynamic SILAC has been successfully performed in A549 cells to study changes in the cellular proteome upon viral infection, such as with human respiratory syncytial virus (HRSV). scispace.comspringernature.com

HeLa: One of the oldest and most commonly used human cell lines, derived from cervical cancer cells, HeLa cells are a workhorse in cell biology research. SILAC experiments using L-Lysine-13C6,15N2 hydrochloride have been employed to quantify the response of over 6,200 proteins to endoplasmic reticulum stress, providing a comprehensive analysis of the unfolded protein response. nih.gov

MRC-5: This normal human fetal lung fibroblast cell line is used extensively in virology and vaccine development, as well as studies on aging. While specific studies detailing the use of L-Lysine-13C6,15N2 hydrochloride in MRC-5 cells for SILAC are not readily available, the general applicability of the SILAC method to adherent cell lines makes it a suitable candidate for such research.

Table 1: Examples of Mammalian Cell Lines in L-Lysine-13C6,15N2 Hydrochloride Research

| Cell Line | Organism | Cell Type | Research Area Application |

|---|---|---|---|

| Neuro-2a | Mouse | Neuroblastoma | Neuroscience, Neuroprotection |

| A549 | Human | Lung Adenocarcinoma | Cancer Biology, Virology |

| HeLa | Human | Cervical Adenocarcinoma | Cell Biology, Proteomics |

| MRC-5 | Human | Fetal Lung Fibroblast | Virology, Aging |

Bacterial Cell Cultures

SILAC using L-Lysine-13C6,15N2 hydrochloride is also applicable to prokaryotic systems, enabling quantitative proteomic studies in bacteria.

E. coli: As a primary model organism in microbiology and biotechnology, Escherichia coli is frequently used in proteomic studies. A method for native SILAC in the lysine (B10760008) prototroph strain E. coli BL21 (DE3) has been developed, demonstrating efficient incorporation of heavy-isotope-containing L-lysine (13C6, 15N2) into the proteome. This allows for quantitative analysis of protein expression in response to various stimuli.

Streptomyces species: These Gram-positive bacteria are known for their complex developmental cycle and production of a wide array of secondary metabolites, including many antibiotics. While specific studies utilizing L-Lysine-13C6,15N2 hydrochloride for SILAC in Streptomyces are not extensively documented, quantitative proteomic analyses have been performed to study their development. thermofisher.com The principles of SILAC are readily adaptable to these bacteria, offering a powerful approach to understand the regulation of their metabolism and differentiation. For instance, integrative transcriptome and proteome analysis has been used to investigate the mechanisms of ε-poly-L-lysine production in Streptomyces albulus. nih.gov

Design and Preparation of Isotope-Deficient and Labeled Cell Culture Media

A critical aspect of a successful SILAC experiment is the formulation of the cell culture media. nih.gov Standard media must be modified to be deficient in the amino acids that will be isotopically labeled, in this case, lysine and often arginine as well, since trypsin is a commonly used protease in proteomics.

The preparation involves starting with a base medium formulation that lacks lysine and arginine. nih.gov For the "light" medium, unlabeled L-lysine and L-arginine are added back at their normal physiological concentrations. For the "heavy" medium, L-Lysine-13C6,15N2 hydrochloride and a heavy version of arginine (e.g., L-Arginine-13C6,15N4 hydrochloride) are added instead. nih.gov It is crucial to use dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids from the serum. nih.gov Cells are then cultured in these respective media for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acids into the proteome. scispace.com

Implementation in Controlled In Vitro Biochemical Studies

While primarily a metabolic labeling technique, the proteins isolated from cells cultured with L-Lysine-13C6,15N2 hydrochloride can be used in a variety of controlled in vitro biochemical studies. The isotopic label serves as a stable, quantifiable tag that does not interfere with the biochemical properties of the proteins.

Once "heavy" proteins are purified, they can be used in cell-free assays to study protein-protein interactions, enzyme kinetics, and ligand binding. For example, a "heavy" labeled protein can be mixed with a "light" labeled or unlabeled protein, and the formation of a complex can be quantified by mass spectrometry. This approach allows for the precise determination of binding affinities and stoichiometries. Although specific published examples detailing the use of L-Lysine-13C6,15N2 hydrochloride in this direct manner are not abundant, the principle is a logical extension of the SILAC methodology. Cell-free protein expression systems, which can be supplemented with labeled amino acids, offer a more direct route for producing labeled proteins for such in vitro assays. nih.govnih.gov

Application in Animal Model Systems for In Vivo Investigations

The use of L-Lysine-13C6,15N2 hydrochloride extends beyond cell culture to in vivo studies in whole organisms, providing insights into protein dynamics in the context of a complete physiological system.

Zebrafish Models for Protein Turnover and Tissue Regeneration Studies

The zebrafish (Danio rerio) has emerged as a powerful model organism for studying development, disease, and regeneration, due to its genetic tractability and transparent embryos. By feeding zebrafish a diet containing L-Lysine-13C6, it is possible to metabolically label their proteome in vivo. creative-biolabs.com

This "SILAC zebrafish" model has been instrumental in studying protein turnover and tissue regeneration. In one study, the rate of incorporation of labeled lysine was measured in various tissues, revealing that tissues with high regenerative capacity, such as the intestine, liver, and fin, exhibited the highest rates of protein turnover. creative-biolabs.com Conversely, tissues with lower regenerative potential, like the brain and heart, showed slower turnover rates. creative-biolabs.com

Furthermore, this technique has been applied to investigate the dynamics of fin regeneration. Following amputation of the caudal fin, a pulsed SILAC approach was used to monitor the synthesis of new proteins at different time points during the regenerative process. This allowed for the identification of proteins that are specifically upregulated during regeneration, providing valuable insights into the molecular mechanisms driving this complex biological process. nih.gov

Murine Models for Proteostasis and Drug Response Investigations

The use of L-Lysine-13C6,15N2 hydrochloride in murine models provides a powerful and robust platform for the in vivo investigation of proteome dynamics, a cornerstone of proteostasis research. nih.gov This stable isotope-labeled amino acid is integral to the quantitative mass spectrometry technique known as SILAM (Stable Isotope Labeling in Mammals), which is an adaptation of the widely used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method for whole organisms. nih.govsigmaaldrich.comisotope.com By incorporating a "heavy" version of lysine into the entire proteome of a mouse, researchers can precisely track the synthesis and degradation rates of thousands of proteins simultaneously across different tissues. nih.gov

Experimental Design in Proteostasis Studies

A common experimental design involves raising mice on a specialized diet where the standard "light" lysine is completely replaced with L-Lysine-13C6,15N2 hydrochloride (also referred to as Lys8). nih.gov This diet is maintained for a sufficient duration, sometimes across multiple generations, to ensure that the isotopic lysine is incorporated into virtually all proteins, achieving a labeling efficiency of nearly 99%. nih.gov These "heavy" mice serve as the baseline for turnover studies.

To initiate the measurement of protein turnover, the mice are switched from the heavy Lys8 diet to an identical diet containing only unlabeled, "light" lysine (Lys0). Tissues are then harvested from cohorts of these mice at various time points (e.g., days 3, 7, 14, 30, and 60) following the dietary switch. nih.gov Proteins are extracted from these tissues, digested into peptides, and analyzed by mass spectrometry. The instrument measures the ratio of heavy to light peptides for each protein. As newly synthesized proteins will incorporate the light lysine from the new diet, the decay curve of the heavy signal over time allows for the calculation of each protein's specific half-life. nih.gov This approach provides a global and tissue-specific map of protein dynamics, offering deep insights into the mechanisms of proteostasis. nih.govnih.gov

Research Findings: A Proteome-Wide Atlas of Protein Turnover

This methodology has been successfully used to generate comprehensive atlases of in vivo protein turnover rates across numerous mouse tissues. Such studies have revealed that protein half-lives can vary dramatically, from less than a day to many months, and are highly specific to the protein's function and its tissue context. nih.gov For instance, proteins involved in metabolic processes often exhibit rapid turnover, reflecting the need for dynamic regulation, whereas structural proteins tend to be much more stable. nih.gov

Below is a table summarizing representative protein turnover data from a study utilizing L-Lysine-13C6,15N2 hydrochloride in mice, showcasing the diversity of protein half-lives in different tissues.

Data is representative and compiled for illustrative purposes based on findings from in vivo murine protein turnover studies. nih.gov

Application in Drug Response Investigations

The SILAM mouse model is a powerful tool for investigating how therapeutic agents affect proteostasis. nih.gov The experimental framework can be adapted to include a treatment group that receives a drug of interest. By comparing the proteome dynamics of treated mice to a control group, researchers can identify which proteins or pathways are impacted by the drug.